molecular formula C23H21NO2S B6113810 N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide

N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide

Cat. No.: B6113810
M. Wt: 375.5 g/mol
InChI Key: PAVVZJILAWXHIA-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide is a chemical compound with the molecular formula C23H21NO2S. This compound is characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, which is further connected to a xanthenyl acetamide moiety.

Properties

IUPAC Name

N-(4-ethylsulfanylphenyl)-2-(9H-xanthen-9-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c1-2-27-17-13-11-16(12-14-17)24-23(25)15-20-18-7-3-5-9-21(18)26-22-10-6-4-8-19(20)22/h3-14,20H,2,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVVZJILAWXHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethylsulfanyl Phenyl Intermediate: The initial step involves the introduction of an ethylsulfanyl group to a phenyl ring. This can be achieved through a nucleophilic substitution reaction where an ethylthiol reacts with a halogenated phenyl compound under basic conditions.

    Coupling with Xanthenyl Acetamide: The ethylsulfanyl phenyl intermediate is then coupled with a xanthenyl acetamide derivative. This step often involves a condensation reaction facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group in the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity. The xanthenyl moiety can intercalate into DNA, affecting processes such as replication and transcription. Additionally, the ethylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

N-[4-(ethylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide can be compared with other similar compounds, such as:

    Xanthone Derivatives: These compounds share the xanthenyl core and are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

    Phenylacetamide Derivatives: Compounds with a phenylacetamide structure are widely studied for their pharmacological potential, including as analgesics and anti-inflammatory agents.

    Ethylsulfanyl Substituted Compounds:

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